
Ethyl 4-chloro-3-fluorobenzoate
Overview
Description
Ethyl 4-chloro-3-fluorobenzoate (CAS: 203573-08-4) is a fluorinated aromatic ester with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is characterized by a benzoate backbone substituted with chlorine at the para (4th) position and fluorine at the meta (3rd) position, esterified with an ethyl group. Key properties include:
- Storage: Sealed in dry conditions at room temperature.
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Purity: Commercially available at 98% purity (MFCD06204445) .
This compound is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine, which enhance reactivity in substitution and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 4-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary product is 4-chloro-3-fluorobenzyl alcohol.
Oxidation: The major product is 4-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-chloro-3-fluorobenzoate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activity against several diseases.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential for developing new antibiotics .
Case Study: Anticancer Properties
Another significant application is in anticancer research. A series of compounds derived from this compound were tested for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated promising activity, warranting further exploration into its mechanism of action and potential as a chemotherapeutic agent .
Agrochemical Applications
In agriculture, this compound has been investigated for its role as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth has been utilized to develop selective herbicides.
Case Study: Herbicidal Activity
A study assessed the herbicidal efficacy of this compound on common weeds. The results showed significant inhibition of weed growth at low concentrations, indicating its potential as an environmentally friendly herbicide alternative .
Material Science Applications
The compound is also being explored for its applications in material science, particularly in the development of polymers and coatings. Its chemical properties allow it to be used as a building block for creating advanced materials with desirable characteristics.
Case Study: Polymer Synthesis
Research has demonstrated the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials are being considered for applications in electronics and automotive industries .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 4-chloro-3-fluorobenzoate belongs to a family of halogenated benzoate esters. Key analogs include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences |
---|---|---|---|---|---|
Mthis compound | 206362-87-0 | C₈H₆ClFO₂ | 188.58 | Cl (4), F (3) | Methyl ester vs. ethyl ester |
Ethyl 5-chloro-2-fluorobenzoate | 773139-56-3 | C₉H₈ClFO₂ | 202.61 | Cl (5), F (2) | Halogen positions reversed |
Ethyl 3-chloro-4-fluorocinnamate | 695187-10-1 | C₁₁H₁₀ClFO₂ | 228.65 | Cl (3), F (4) | Cinnamate backbone |
Ethyl 4-chloro-2,6-difluorobenzoate | 773139-38-1 | C₉H₇ClF₂O₂ | 220.60 | Cl (4), F (2,6) | Additional fluorine substituent |
Structural Insights :
- Substituent Position : The placement of chlorine and fluorine significantly impacts electronic properties. For example, reversing positions (e.g., Ethyl 5-chloro-2-fluorobenzoate) reduces steric hindrance but alters dipole moments .
- Ester Group : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and boiling points compared to ethyl analogs .
- Backbone Modifications : Cinnamate derivatives (e.g., Ethyl 3-chloro-4-fluorocinnamate) introduce conjugated double bonds, enhancing UV absorption for photochemical applications .
Physicochemical and Reactivity Trends
- Polarity : Fluorine’s electronegativity increases polarity, improving solubility in polar solvents like acetone or ethyl acetate .
- Stability : Chlorine at the para position stabilizes the aromatic ring against electrophilic attacks, making this compound more stable than analogs with ortho-substituted halogens .
- Synthetic Utility : Ethyl esters are preferred over methyl analogs in reactions requiring slower hydrolysis rates, such as prodrug synthesis .
Pharmacological and Industrial Relevance
- Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0, similarity: 0.87) is used in liquid crystal formulations due to its polarizable aromatic core .
- Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS: 872593-29-8) serves as an intermediate in surfactant synthesis, leveraging the bromoethoxy group for nucleophilic substitutions .
Biological Activity
Ethyl 4-chloro-3-fluorobenzoate (CAS No. 203573-08-4) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, backed by diverse scientific sources.
- Molecular Formula : C₉H₈ClF O₂
- Molecular Weight : 202.61 g/mol
- Boiling Point : Approximately 255.4 °C at 760 mmHg
- Density : 1.266 g/cm³
- Purity : Typically around 98% .
Biological Activity
This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological macromolecules.
Antiparasitic Potential
There is ongoing research into the antiparasitic effects of related compounds. For example, modifications in the benzoate structure have been associated with enhanced activity against Plasmodium species, which cause malaria. The incorporation of halogens like chlorine and fluorine is known to influence the lipophilicity and bioavailability of these compounds, potentially improving their efficacy against parasites .
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination and fluorination of benzoic acid derivatives followed by esterification. This synthetic pathway allows for the modification of biological activity through structural variations.
Table 1: Synthesis Pathway
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Chlorination | Benzoic Acid, SOCl₂ | Reflux |
2 | Fluorination | F₂ or HF | Controlled environment |
3 | Esterification | Ethanol, H₂SO₄ | Reflux |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of ethyl esters derived from chlorinated benzoates against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
Case Study 2: Antiparasitic Activity
In a comparative study involving several benzoate derivatives, this compound was tested for its efficacy against P. falciparum. The compound demonstrated moderate activity with an EC50 value of approximately 0.030 µM, indicating potential as a lead compound for further development in antiparasitic therapies .
Research Findings
Recent investigations into the pharmacological properties of this compound suggest that its biological activity may be heavily influenced by its ability to bind to specific protein targets within microbial cells. Structural analyses using techniques such as NMR and X-ray crystallography are ongoing to elucidate these interactions further.
Table 2: Biological Activity Overview
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Ethyl 4-chloro-3-fluorobenzoate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize skin/eye exposure .
- Ventilation : Implement local exhaust systems or closed-system handling to avoid inhalation risks .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
- First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for persistent symptoms .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
Methodological Answer:
- Precursor Selection : Start with 4-chloro-3-fluorobenzoic acid or its derivatives (e.g., 4-chloro-3-fluorobenzaldehyde) .
- Esterification : Use acid-catalyzed (e.g., H₂SO₄) esterification with ethanol under reflux (70–80°C). Monitor reaction progress via TLC or GC-MS .
- Purification : Employ fractional distillation or column chromatography to isolate the ester, ensuring >95% purity (verified by HPLC) .
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with a non-polar capillary column to detect impurities .
- Spectroscopy : Confirm purity via ¹H/¹³C NMR (e.g., absence of extraneous peaks in CDCl₃) and FT-IR (characteristic ester C=O stretch at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported purity values for this compound across different batches?
Methodological Answer:
- Batch Comparison : Perform parallel analyses (HPLC, NMR) on multiple batches to identify systematic errors .
- Contaminant Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted precursors or hydrolysis byproducts) .
- Standardization : Calibrate instruments with certified reference materials (CRMs) and validate methods via inter-laboratory studies .
Q. What strategies are effective for characterizing the reactivity of substituents in this compound?
Methodological Answer:
- Halogen Reactivity : Investigate nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) to replace Cl or F with other groups .
- Ester Hydrolysis : Study alkaline hydrolysis (NaOH/EtOH) to yield 4-chloro-3-fluorobenzoic acid, monitored by pH titration .
- Cross-Coupling : Explore Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the chloro position .
Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate) and analyze unit cell parameters to confirm molecular geometry .
- NMR Analysis : Compare experimental ¹⁹F NMR shifts (predicted range: -110 to -120 ppm for aromatic F) with computational models (DFT) .
- IR Correlation : Assign vibrational modes (e.g., C-F stretch at 1220–1150 cm⁻¹) using density functional theory (DFT) simulations .
Q. What experimental designs are suitable for evaluating the potential pharmacological activity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis : Modify the ester group to amides or carbamates and assess solubility/logP for bioavailability .
- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorescence polarization .
- Toxicity Profiling : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) and compare with structural analogs to establish SAR .
Properties
IUPAC Name |
ethyl 4-chloro-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPLEKPDBBLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648654 | |
Record name | Ethyl 4-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203573-08-4 | |
Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203573-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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